molecular formula C26H27FN2O4S B11443745 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11443745
M. Wt: 482.6 g/mol
InChI Key: FZVZLZYTFZFYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to biologically active compounds makes it a candidate for drug development and biochemical studies.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where tetrahydroisoquinoline derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its specific application, but it could involve inhibition or activation of these targets, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
  • 1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Uniqueness

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C26H27FN2O4S

Molecular Weight

482.6 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H27FN2O4S/c1-30-21-6-4-5-19(14-21)28-26(34)29-12-11-17-13-24(31-2)25(32-3)15-22(17)23(29)16-33-20-9-7-18(27)8-10-20/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34)

InChI Key

FZVZLZYTFZFYHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.